molecular formula C12H13NO4 B1353573 1-Cbz-azetidine-3-carboxylic acid CAS No. 97628-92-7

1-Cbz-azetidine-3-carboxylic acid

Katalognummer B1353573
CAS-Nummer: 97628-92-7
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: PVJPBKZGIUAESY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cbz-azetidine-3-carboxylic acid, also known as PUN28927, is a non-cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also an alkyl chain-based PROTAC linker .


Synthesis Analysis

The synthesis of 1-Cbz-azetidine-3-carboxylic acid involves its use as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It is also used as an alkyl chain-based PROTAC linker .


Molecular Structure Analysis

The molecular formula of 1-Cbz-azetidine-3-carboxylic acid is C12H13NO4 . The InChI representation is InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) .


Chemical Reactions Analysis

The major reactive species of 1-Cbz-azetidine-3-carboxylic acid in vivo is Lys676 of long chain acyl-CoA synthetase-1 (ACSL1) .


Physical And Chemical Properties Analysis

The molecular weight of 1-Cbz-azetidine-3-carboxylic acid is 235.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Wissenschaftliche Forschungsanwendungen

1. Use as an ADC Linker

  • Application Summary: “1-Cbz-azetidine-3-carboxylic acid” is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
  • Results/Outcomes: The use of “1-Cbz-azetidine-3-carboxylic acid” as a linker in ADCs allows for the targeted delivery of the cytotoxic drug to cancer cells, potentially improving the efficacy of the treatment and reducing side effects .

2. Use in Synthetic Chemistry

  • Application Summary: Azetidines, including “1-Cbz-azetidine-3-carboxylic acid”, have been noted for their potential in peptidomimetic and nucleic acid chemistry . They are also considered important in medicinal chemistry due to their presence in natural products .
  • Methods of Application: One method of synthesizing functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .
  • Results/Outcomes: The use of azetidines in synthetic chemistry allows for the creation of complex molecules with potential applications in various fields, including medicinal chemistry .

3. Use in Peptidomimetic and Nucleic Acid Chemistry

  • Application Summary: Azetidines, including “1-Cbz-azetidine-3-carboxylic acid”, are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They can act as amino acid surrogates, which can be useful in the development of new therapeutic agents .
  • Results/Outcomes: The use of azetidines in this context can lead to the creation of novel compounds with potential therapeutic applications .

4. Use in Catalytic Processes

  • Application Summary: Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
  • Results/Outcomes: The use of azetidines in catalytic processes can improve the efficiency of the reactions and lead to the creation of desired products .

5. Use in the Synthesis of Bioactive Compounds

  • Application Summary: Azetidines, including “1-Cbz-azetidine-3-carboxylic acid”, are used in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs . They can also be used in the synthesis of antibacterial agents .
  • Results/Outcomes: The use of azetidines in this context can lead to the creation of novel compounds with potential therapeutic applications .

6. Use in the Synthesis of Sphingosine-1-Phosphate Receptor (S1P) Agonists

  • Application Summary: Azetidine-3-carboxylic acid has served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists as potential treatments for multiple sclerosis . The S1P receptors regulate a wide variety of biological functions including cell proliferation, migration, and survival; as such, they present attractive targets for developing treatments of inflammatory diseases, autoimmunity, and cancer .
  • Results/Outcomes: The use of azetidines in this context can lead to the creation of novel compounds with potential therapeutic applications .

Safety And Hazards

1-Cbz-azetidine-3-carboxylic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust and to rinse cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

Azetidines, including 1-Cbz-azetidine-3-carboxylic acid, represent an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

Eigenschaften

IUPAC Name

1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)10-6-13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJPBKZGIUAESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450952
Record name 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-azetidine-3-carboxylic acid

CAS RN

97628-92-7
Record name 1-Benzyloxycarbonylazetidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97628-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To azetidine-3-carboxylic acid (49.5 mmol, 5 g) in dioxane (150 ml), water (150 ml) and triethylamine (54.4 mmol, 7.58 ml) was added N-(benzyloxycarbonyloxy)succinimide (51.9 mmol, 12.94 g) and stirred at room temperature for half an hour. The reaction mixture was quenched with water and 30 ml of 2N hydrochloric acid and extracted three times with dichloromethane. The organic layers were combined, filtered through a phase separation filter and concentrated in vacuo. The residue was dissolved in dichloromethane and extracted three times with aqueous saturated sodium hydrogencarbonate solution. The aqueous layers were combined, acidified with 2N hydrochloric acid and extracted three times with dichloromethane. The organic layers were combined, washed with brine, filtered through a phase separation filter and concentrated in vacuo to give 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid (10.27 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.58 mL
Type
reactant
Reaction Step One
Quantity
12.94 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of azetidine-3-carboxylic acid (1 g, 10 mmol) of tetrahydrofuran/water (50 ml:50 ml) was added NaHCO3 (2.05 g, 25 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added dropwise at 0° C. The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and adjusted to pH=2, extracted with ethyl acetate. The residue was dried in vacuum. 2.4 g of crude 1-(benzyloxycarbonyl)azetidine-3-carboxylic acid was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 500 mg (4.95 mmol) azetidine-3-carboxylic acid was added 10 mL dioxane and 10 mL H2O and the solution cooled to 0° C. 1.38 g (10 mmol) potassium carbonate was added followed by 0.78 mL (11 mmol) benzylchloroformate, and the reaction stirred at room temperature for 18 hours. The mixture was acidified with 25 mL 1 M HCl, extracted with DCM (2×20 mL), the combined organic layers dried over Na2SO4. After filtration the solvent was evaporated to give the desired product which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

3-Azetidinecarboxylic acid (4.0 g, 39.6 mmol) was dissolved in 1N sodium hydroxide solution (40 mL) and cooled to 0° C. Benzyl chloroformate (5.9 mL, 41 mmol) was added followed by further 1N sodium hydroxide solution (41 mL) dropwise. The mixture was stirred vigorously for 16 hrs then made acidic with 2N hydrochloric acid. This suspension was extracted with dichloromethane (2×100 mL) and the extracts dried over MgSO4. Concentration yielded the title compound (9.3 g, 39.6 mmol, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
41 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods V

Procedure details

To a solution of azetidine-3-carboxylic acid (5.00 g, 49.5 mmol) in dioxane (325 ml) were added 1N sodium hydroxide (124 ml, 124 mmol) and benzyl chloroformate (8.44 ml, 59.3 mmol). The reaction was allowed to stir for 18 h. The reaction was diluted with 3N HCl until pH 2 was obtained. The product was extracted with EtOAc (2×), washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified via flash chromatography (silica, 0-70% methanol (0.5% acetic acid)/dichloromethane) to yield 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid as a yellow oil (73%). 1H NMR (400 MHz, CD3OD) δ 7.37-7.26 (m, 5H), 5.08 (s, 2H), 4.18 (m, 2H), 4.11 (br s, 2H), 3.44 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
8.44 mL
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.